![molecular formula C14H19N3O6 B13829832 2-[(2,4-Dinitrophenyl)amino]octanoic acid CAS No. 31356-30-6](/img/structure/B13829832.png)
2-[(2,4-Dinitrophenyl)amino]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dinitrophenyl)amino]octanoic acid is an organic compound with the molecular formula C14H19N3O6 It is a derivative of octanoic acid, where the amino group is substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]octanoic acid typically involves the reaction of octanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)amino]octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]octanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The 2,4-dinitrophenyl group is known to interact with amino acid residues in proteins, leading to modifications that can alter protein function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups but different structural properties.
2,4-Dinitroaniline: Another compound with the 2,4-dinitrophenyl group but different functional groups.
Octanoic acid derivatives: Compounds with similar carbon chain lengths but different substituents.
Uniqueness
2-[(2,4-Dinitrophenyl)amino]octanoic acid is unique due to its combination of the 2,4-dinitrophenyl group and the octanoic acid backbone. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
CAS No. |
31356-30-6 |
|---|---|
Molecular Formula |
C14H19N3O6 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)octanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-3-4-5-6-12(14(18)19)15-11-8-7-10(16(20)21)9-13(11)17(22)23/h7-9,12,15H,2-6H2,1H3,(H,18,19) |
InChI Key |
FMJJTNGRCQKUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
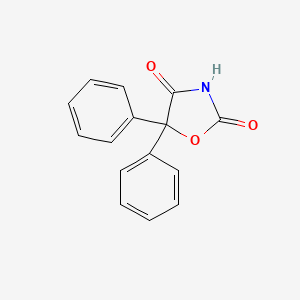
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
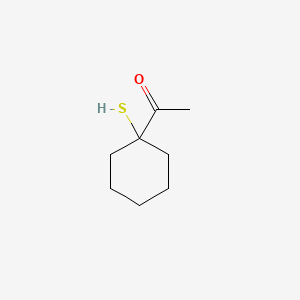

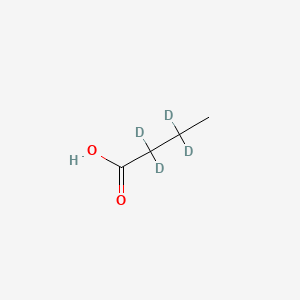
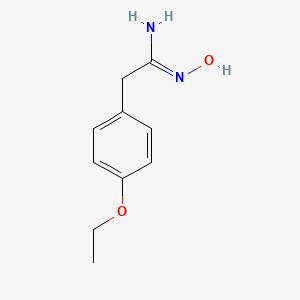
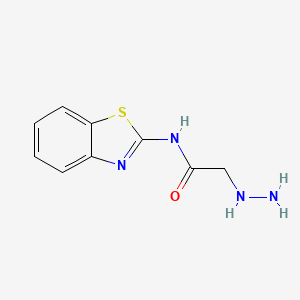


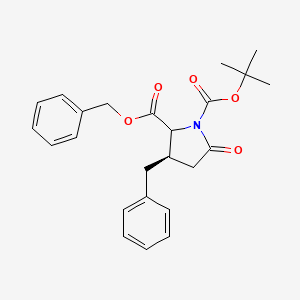
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

